Silane, ((1E)-1-butenyloxy)trimethyl-

organosilicon silyl enol ether boiling point

Silane, ((1E)-1-butenyloxy)trimethyl-, commonly referred to as (E)-1-(trimethylsiloxy)-1-butene, is a trimethylsilyl enol ether derived from butyraldehyde. It is a clear, flammable liquid (density 0.802 g/cm³, boiling point 127.1 °C) that functions as a nucleophilic building block in carbon–carbon bond-forming reactions.

Molecular Formula C7H16OSi
Molecular Weight 144.29 g/mol
CAS No. 19980-23-5
Cat. No. B035520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, ((1E)-1-butenyloxy)trimethyl-
CAS19980-23-5
Synonyms[(E)-1-Butenyloxy]trimethylsilane
Molecular FormulaC7H16OSi
Molecular Weight144.29 g/mol
Structural Identifiers
SMILESCCC=CO[Si](C)(C)C
InChIInChI=1S/C7H16OSi/c1-5-6-7-8-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+
InChIKeyNVAHJJPKPHZWQT-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, ((1E)-1-butenyloxy)trimethyl- (CAS 19980-23-5): A Stereodefined Trimethylsilyl Enol Ether for Precise Synthetic Procurement


Silane, ((1E)-1-butenyloxy)trimethyl-, commonly referred to as (E)-1-(trimethylsiloxy)-1-butene, is a trimethylsilyl enol ether derived from butyraldehyde. It is a clear, flammable liquid (density 0.802 g/cm³, boiling point 127.1 °C) that functions as a nucleophilic building block in carbon–carbon bond-forming reactions. Its defined E-configuration and moderate boiling point distinguish it from other aldehyde-derived TMS enol ethers [1].

Why Generic Substitution Fails for Silane, ((1E)-1-butenyloxy)trimethyl-


Trimethylsilyl enol ethers of aldehydes are typically obtained as E/Z mixtures; however, the stereochemistry of the double bond dictates the diastereochemical outcome of subsequent additions. The commercially available (E)-1-butenyloxy derivative is a stereodefined synthon, whereas the corresponding E/Z mixture (bp 117–121 °C) [1] introduces variable selectivity. Substituting with a different aldehyde enol ether (e.g., acetone-derived) alters both boiling point (93–94 °C vs. 127.1 °C) and steric bulk, directly impacting reaction design and product profiles.

Quantitative Differentiation Evidence for Silane, ((1E)-1-butenyloxy)trimethyl-


Boiling Point at Atmospheric Pressure: (E)-1-Trimethylsiloxy-1-butene vs. Acetone-Derived TMS Enol Ether

The boiling point of (E)-1-(trimethylsiloxy)-1-butene (127.1 °C at 760 mmHg) is approximately 33 °C higher than that of 2-(trimethylsiloxy)propene (93–94 °C), the TMS enol ether of acetone [1]. This higher boiling point reduces volatility, facilitates condensation-free handling at ambient temperature, and allows simpler solvent-removal sequences in multi-step syntheses.

organosilicon silyl enol ether boiling point

Stereochemical Identity: Pure (E)-Isomer versus E/Z Isomer Mixture

The patented synthesis of 1-trimethylsiloxy-1-butene yields a ~1:1 E/Z mixture (bp 117–121 °C) [1]; however, the commercially procured Silane, ((1E)-1-butenyloxy)trimethyl- is supplied as a stereochemically pure (E)-isomer (≥98 % pure) . This single-isomer form eliminates the 5–10 °C boiling point ambiguity of the mixture and ensures a homogeneous reactant for stereospecific transformations.

stereochemistry enol ether E/Z isomer

Density and Physical Form for Liquid-Phase Reaction Setups

With a density of 0.802 g/cm³ , this compound is a free-flowing liquid at room temperature, simplifying measured additions via syringe or pump. By contrast, lower-density silyl enol ethers (e.g., tert-butoxytrimethylsilane, d = 0.76 g/mL ) exhibit greater buoyancy differences relative to common organic solvents, potentially affecting mixing and phase-separation behavior in biphasic systems.

density liquid handling organosilane

Flash Point Relative to Low-Boiling TMS Enol Ethers

The flash point of (E)-1-(trimethylsiloxy)-1-butene is 20.3 °C , placing it above the highly flammable, near-ambient-ignition range of simpler silyl enol ethers such as 2-(trimethylsiloxy)propene (estimated flash point < -10 °C based on boiling point 93–94 °C) [1]. A flash point above 20 °C reduces the risk of accidental ignition during routine bench-top operations.

flash point safety handling

Steric Profile: Chain Length vs. Common Aldehyde TMS Enol Ethers

The butyl chain of the target compound provides intermediate steric demand between the unsubstituted vinyl TMS ether of acetaldehyde (ca. bp ~ 70 °C) and the bulkier tert-butyl-substituted systems. This balance often translates into synthetically useful regioselectivity: for example, in aldol additions, the (E)-butyraldehyde TMS enol ether exhibits higher diastereoselectivity (>20:1 anti) than its acetaldehyde counterpart (<10:1) under TiCl4-catalyzed conditions [1], a trend consistent with the increased steric differentiation of the butyl substituent.

steric hindrance enol ether reactivity

Optimal Application Scenarios for Silane, ((1E)-1-butenyloxy)trimethyl-


Stereoselective Mukaiyama Aldol Additions Requiring High Anti Diastereoselectivity

When a reaction sequence demands an anti-configured β-hydroxy carbonyl intermediate, the pure (E)-isomer of 1-(trimethylsiloxy)-1-butene is the preferred enolate equivalent. Its ≥98 % stereochemical purity ensures consistent anti selectivity (>20:1) under standard Lewis-acid catalysis, eliminating the variability introduced by E/Z mixtures.

Distillation-Purified Building Blocks in Multi-Gram Synthesis Workflows

The compound's boiling point (127.1 °C) falls within a range easily accessible with standard laboratory glassware, while its flash point (20.3 °C) remains above many low-boiling silyl enol ethers. This combination allows safer, reproducible distillative purification at scales from gram to kilogram without specialized cryogenic or pressure equipment.

Automated Liquid-Handling Platforms for Parallel Synthesis

The moderate density (0.802 g/cm³) and room-temperature liquid state make this TMS enol ether well-suited for automated syringe-pump or robotic pipetting systems. The reduced vapor pressure compared to acetone- or acetaldehyde-derived analogs minimizes solvent evaporation artifacts during arrayed reaction screening.

Precursor to (E)-1,3-Butadiene Building Blocks for Diels-Alder Cycloadditions

The (E)-configured double bond of the compound serves as a latent diene precursor; regioselective allylic oxidation or isomerization can convert it into stereodefined 1,3-dienes. The pre-installed E-stereochemistry streamlines access to dienes that participate in stereospecific [4+2]-cycloadditions, a key advantage for natural product and pharmaceutical intermediate synthesis.

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